

# Commercial Suppliers of alpha-D-Glucose-d12: A Technical Guide

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## Compound of Interest

Compound Name: *alpha-D-glucose-d12*

Cat. No.: *B12412515*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **alpha-D-glucose-d12**, a deuterated stable isotope of glucose. This document is intended for researchers, scientists, and drug development professionals utilizing stable isotope tracers in metabolic research. It covers a list of commercial suppliers, their product specifications, detailed experimental protocols for metabolic flux analysis, and visualizations of key metabolic pathways.

## Introduction to alpha-D-Glucose-d12 in Metabolic Research

**Alpha-D-glucose-d12** is a non-radioactive, stable isotope-labeled sugar where hydrogen atoms are replaced with deuterium. This isotopic labeling allows for the tracing of glucose metabolism through various biochemical pathways without the safety concerns and disposal issues associated with radioactive isotopes. It is a powerful tool in metabolomics, particularly for quantifying metabolic fluxes and elucidating the contributions of pathways such as glycolysis and the pentose phosphate pathway (PPP) in both in vitro and in vivo models. The primary analytical techniques for detecting and quantifying deuterium-labeled metabolites include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

## Commercial Suppliers and Product Specifications

Several commercial suppliers offer **alpha-D-glucose-d12** or D-glucose-d12. While some suppliers specifically list the alpha anomer, others provide D-glucose-d12, which in solution exists as an equilibrium mixture of alpha and beta anomers. The following table summarizes the quantitative data from various suppliers for easy comparison.

Supplier	Product Name	Catalog Number	Isotopic Purity (atom % D)	Chemical Purity	Molecular Weight	Form
MedChem Express	alpha-D-glucose-d12	HY-128417S	Not specified	Not specified	192.23	Solid
Sigma-Aldrich	D-Glucose-d12	616338	97%	≥99% (HPLC)	192.23	Powder
Santa Cruz Biotechnology	D-Glucose-d12	sc-221689	97%	Not specified	192.23	Solid
Cambridge Isotope Laboratories, Inc.	D-Glucose (U-D <sub>12</sub> , 97%)	DLM-9047	97%	98%	192.23	Solid

Note: Product specifications are subject to change. Please refer to the supplier's website and Certificate of Analysis for the most current information.

## Experimental Protocols

The following is a detailed methodology for a typical metabolic flux analysis experiment using **alpha-D-glucose-d12** in cell culture, synthesized from established protocols.

### Objective:

To quantify the metabolic flux through glycolysis and the pentose phosphate pathway in cultured cells using **alpha-D-glucose-d12** as a tracer.

## Materials:

- **alpha-D-glucose-d12**
- Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
- Dialyzed Fetal Bovine Serum (dFBS)
- Phosphate-Buffered Saline (PBS), pre-warmed
- Cultured cells of interest
- 6-well or 10 cm cell culture plates
- Ice-cold 80% methanol (quenching solution)
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of 4°C
- Vacuum concentrator (e.g., SpeedVac)
- LC-MS or GC-MS system

## Methodology:

- Media Preparation:
  - Prepare the labeling medium by supplementing glucose-free basal medium with **alpha-D-glucose-d12** to the desired final concentration (typically matching the glucose concentration of standard media, e.g., 10 mM).
  - Add 10% dialyzed FBS and other necessary supplements (e.g., L-glutamine, penicillin-streptomycin).
  - Sterile-filter the complete labeling medium using a 0.22 µm filter.

- Pre-warm the labeling medium to 37°C before use.
- Cell Culture and Labeling:
  - Seed cells in 6-well or 10 cm plates at a density that ensures they reach 70-80% confluency at the time of harvest.
  - Culture cells overnight in their standard growth medium.
  - To initiate labeling, aspirate the standard medium, wash the cells once with pre-warmed PBS.
  - Add the pre-warmed labeling medium containing **alpha-D-glucose-d12** to the cells.
  - Incubate the cells at 37°C in a 5% CO<sub>2</sub> incubator for a duration sufficient to achieve isotopic steady state. This time can range from a few hours to 24 hours depending on the cell type and the metabolic pathways being studied.
- Metabolite Extraction:
  - Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS to remove extracellular metabolites.
  - Immediately add ice-cold 80% methanol to the culture plate to quench all enzymatic activity.
  - Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
  - Vortex the suspension vigorously.
  - Incubate the mixture at -20°C for at least 15 minutes to ensure complete extraction.
  - Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
  - Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

- Sample Preparation for Mass Spectrometry:
  - Dry the metabolite extracts completely using a vacuum concentrator.
  - Store the dried metabolite pellets at -80°C until analysis.
  - For LC-MS analysis, reconstitute the dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water).
  - For GC-MS analysis, derivatization of the metabolites is typically required to increase their volatility.
- Data Analysis:
  - Analyze the samples using an appropriate LC-MS or GC-MS method to determine the mass isotopologue distributions of key metabolites in the glycolytic and pentose phosphate pathways.
  - Correct the raw mass isotopomer data for the natural abundance of isotopes.
  - Use appropriate software to calculate the metabolic flux rates based on the incorporation of deuterium into the downstream metabolites.

## Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows relevant to the use of **alpha-D-glucose-d12**.

- To cite this document: BenchChem. [Commercial Suppliers of alpha-D-Glucose-d12: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12412515#commercial-suppliers-of-alpha-d-glucose-d12\]](https://www.benchchem.com/product/b12412515#commercial-suppliers-of-alpha-d-glucose-d12)

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